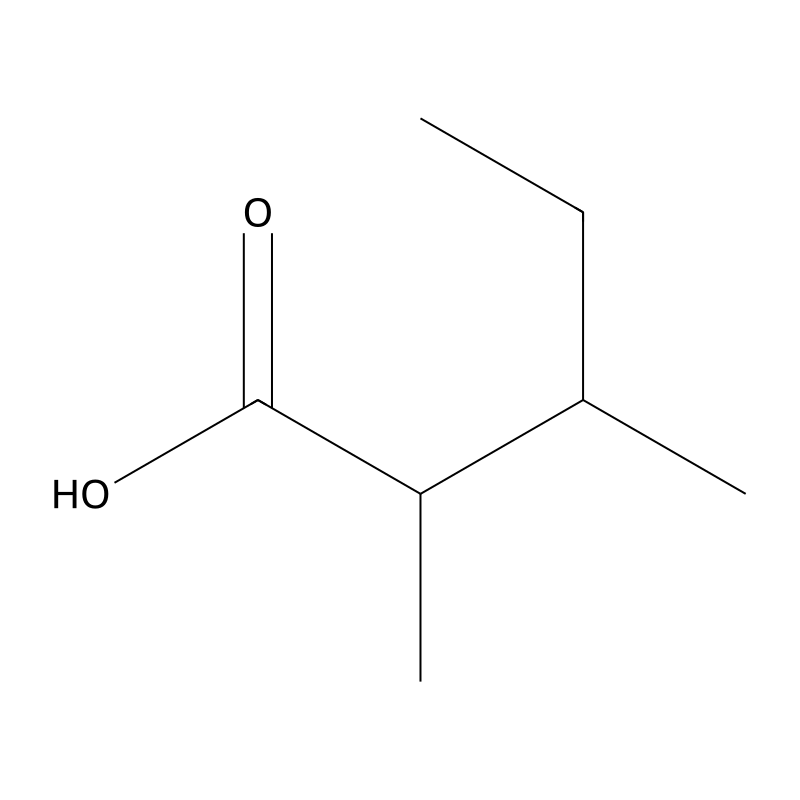

2,3-Dimethylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3-Dimethylpentanoic acid is an organic compound with the molecular formula . It is classified as a branched-chain carboxylic acid, featuring two methyl groups attached to the second and third carbon atoms of the pentanoic acid backbone. This unique structure contributes to its distinct physical and chemical properties, making it valuable in various scientific and industrial applications. The compound has a molecular weight of approximately 130.18 g/mol and is recognized for its potential biological activities and roles in chemical synthesis .

- Oxidation: The compound can undergo oxidation to yield ketones or aldehydes when treated with strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction processes using lithium aluminum hydride can convert 2,3-dimethylpentanoic acid into the corresponding alcohol.

- Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or anhydrides when reacted with alcohols or amines in the presence of acid catalysts .

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

- Substitution: Alcohols or amines with acid catalysts for esterification or amidation reactions.

Research indicates that 2,3-dimethylpentanoic acid may exhibit various biological activities. Its structure allows it to interact with enzymes and proteins, potentially influencing their function through hydrogen bonding and ionic interactions. The compound's unique branching may also affect its binding affinity to specific biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

The synthesis of 2,3-dimethylpentanoic acid can be achieved through several methods:

- Oxidation of 2,3-Dimethylpentane: This method involves using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled acidic conditions.

- Hydroformylation followed by Oxidation: In industrial settings, catalytic hydroformylation of 2,3-dimethyl-1-butene followed by oxidation is commonly employed. This method is efficient and scalable for large-scale production .

2,3-Dimethylpentanoic acid has diverse applications across various fields:

- Chemistry: It serves as a building block in organic synthesis and as a reference compound in analytical chemistry.

- Biology: The compound is studied for its potential interactions with biological molecules.

- Medicine: Investigated for therapeutic properties and as a precursor in pharmaceutical synthesis.

- Industry: Utilized in producing specialty chemicals, polymers, and intermediates in various chemical processes .

The interaction studies of 2,3-dimethylpentanoic acid focus on its binding mechanisms with biological targets. Its carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, which may alter their activity. Understanding these interactions is crucial for exploring its potential therapeutic applications .

2,3-Dimethylpentanoic acid can be compared to several similar compounds based on structural characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,2-Dimethylpentanoic acid | Methyl groups on the second carbon only | Different reactivity due to methyl group position |

| 3,3-Dimethylpentanoic acid | Methyl groups on the third carbon only | Distinct structural properties affecting behavior |

| 2,3-Dimethylbutanoic acid | Shorter chain (four carbons) | Different chemical behavior due to chain length |

The uniqueness of 2,3-dimethylpentanoic acid lies in its specific branching pattern and chain length, which impart unique chemical and physical properties that are beneficial in various research and industrial contexts .

2,3-Dimethylpentanoic acid, with the molecular formula C₇H₁₄O₂, is a branched carboxylic acid characterized by a pentanoic acid backbone substituted with methyl groups at the second and third carbon atoms. The IUPAC name derives from the systematic identification of substituents and functional groups:

- Parent chain: Pentanoic acid (five-carbon chain with a terminal carboxylic acid group).

- Substituents: Two methyl (-CH₃) groups attached to carbons 2 and 3.

The structure features a carboxylic acid group (-COOH) at carbon 1, followed by a 2-methyl and 3-methyl substitution pattern. This branching creates a sterically hindered environment, influencing physical and chemical properties.

Stereochemical Configuration and Chiral Center Analysis

The molecule contains two stereogenic centers at carbons 2 and 3 due to the asymmetric arrangement of substituents:

- Carbon 2: Bonded to the carboxylic acid group, a methyl group, and two distinct carbon chains (CH(CH₃) and CH₂CH₂).

- Carbon 3: Bonded to a methyl group, a hydrogen atom, and two distinct carbon chains (CH(CH₃) and CH₂COOH).

These stereogenic centers enable the existence of four stereoisomers:

- (2R,3R)

- (2R,3S)

- (2S,3R)

- (2S,3S)

The (2R,3R) enantiomer is a naturally occurring configuration, while others are synthetic or less prevalent.

Comparative Analysis of Structural Isomers

3,3-Dimethylpentanoic Acid vs. 2,3-Dimethylpentanoic Acid

| Property | 2,3-Dimethylpentanoic Acid | 3,3-Dimethylpentanoic Acid |

|---|---|---|

| IUPAC Name | Pentanoic acid, 2,3-dimethyl- | Pentanoic acid, 3,3-dimethyl- |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Branching Pattern | Methyl groups on C2 and C3 | Two methyl groups on C3 |

| Stereoisomerism | Four stereoisomers | Two stereoisomers (cis/trans) |

| Physical Properties | Higher boiling point due to branching | Lower boiling point, more linear |

Key Differences:

- Steric Hindrance: 2,3-Isomer exhibits greater steric strain due to adjacent methyl groups.

- Solubility: 3,3-Isomer has higher aqueous solubility due to reduced branching.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Carboxylic acids exhibit diagnostic peaks:

- O–H Stretch: Broad absorption between 2500–3300 cm⁻¹ (indicative of hydrogen bonding).

- C=O Stretch: Sharp peak at 1710–1760 cm⁻¹, shifted downfield in dimeric forms.

- C–O Stretch: Peak near 1230–1320 cm⁻¹.

For 2,3-dimethylpentanoic acid, IR spectra confirm:

Nuclear Magnetic Resonance (NMR)

¹H NMR

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| COOH | 9–12 ppm | Singlet (broad) |

| α-CH₂ (C2) | 2.0–2.5 ppm | Quartet |

| β-CH (C3) | 1.6–1.7 ppm | Multiplet |

| Methyl Groups (C2, C3) | 0.9–1.0 ppm | Doublet |

Key Observations:

- Proton Exchange: COOH signal disappears in deuterated solvents (e.g., D₂O).

- Stereochemical Effects: Splitting patterns depend on diastereotopic protons.

¹³C NMR

| Carbon | Chemical Shift (δ) |

|---|---|

| Carbonyl (C=O) | 160–180 ppm |

| α-C (C2) | 20–40 ppm |

| β-C (C3) | 25–35 ppm |

| Methyl (C2, C3) | 10–15 ppm |

Notable Feature: Carbonyl carbon absorption is upfield-shifted compared to ketones due to electron-withdrawing effects of the -COOH group.

Mass Spectrometry (MS)

Synthetic and Industrial Applications

2,3-Dimethylpentanoic acid is used as a precursor in:

- Pharmaceutical Synthesis: Chiral intermediates for amino acids (e.g., α-methyl

2,3-Dimethylpentanoic acid exhibits characteristic oxidation-reduction behavior typical of branched carboxylic acids, with the carboxyl group serving as the primary site for redox transformations [1] [2]. The compound demonstrates remarkable stability under mild oxidative conditions while undergoing predictable transformations under more aggressive oxidative environments [3] [4].

Oxidative Pathways and Mechanisms

The oxidation behavior of 2,3-dimethylpentanoic acid follows established patterns observed in branched aliphatic carboxylic acids. Under strong oxidative conditions using potassium permanganate or chromium trioxide, the compound undergoes complete mineralization to carbon dioxide and water at temperatures ranging from 200-400°C [2] [3]. This complete oxidation pathway represents the ultimate fate of the molecule under harsh oxidative environments.

Metal-catalyzed oxidation systems, particularly those employing cobalt-manganese-bromine catalytic combinations, provide more controlled oxidative transformations [5]. These systems operate effectively at moderate temperatures of 140-160°C and demonstrate moderate selectivity for partial oxidation products. The branched structure of 2,3-dimethylpentanoic acid influences the oxidation kinetics, with the methyl substituents providing steric hindrance that affects the approach of oxidizing species to the carboxyl group [6].

Electrochemical oxidation presents an alternative pathway for controlled oxidative transformations, operating at room temperature with variable selectivity depending on electrode materials and applied potentials [7]. Photocatalytic oxidation systems utilizing ultraviolet light and appropriate photocatalysts offer moderate to high selectivity for partial oxidation products at temperatures ranging from room temperature to 60°C.

Reductive Transformations

The reduction of 2,3-dimethylpentanoic acid to the corresponding primary alcohol, 2,3-dimethylpentanol, represents the most common reductive transformation [8] [2]. This reduction proceeds efficiently using lithium aluminum hydride, sodium borohydride, or diborane as reducing agents. The reaction typically operates at room temperature to 80°C with high selectivity for the alcohol product.

The mechanism of carboxylic acid reduction involves initial hydride attack at the carbonyl carbon, followed by elimination of the hydroxyl group and subsequent reduction of the resulting aldehyde intermediate [2]. The branched structure of 2,3-dimethylpentanoic acid does not significantly impede this reductive process, as the carboxyl group remains accessible to hydride reagents.

Advanced catalytic reduction methods utilizing silane-based reductants in conjunction with zinc acetate catalysts and N-methylmorpholine provide practical alternatives to traditional aluminum hydride reagents [8]. These methods operate at 80°C in 2-methyltetrahydrofuran solvent and demonstrate good functional group tolerance.

Table 1: Oxidation-Reduction Behavior of 2,3-Dimethylpentanoic Acid

| Reaction Type | Reagents/Conditions | Products | Temperature Range (°C) | Selectivity |

|---|---|---|---|---|

| Oxidation to CO2 | Strong oxidizing agents (KMnO4, CrO3) | Carbon dioxide, water | 200-400 | Complete oxidation |

| Reduction to alcohol | LiAlH4, NaBH4, B2H6 | 2,3-Dimethylpentanol | Room temperature to 80 | High selectivity |

| Metal-catalyzed oxidation | Co-Mn-Br system, O2 | Various oxidation products | 140-160 | Moderate selectivity |

| Electrochemical oxidation | Electrochemical cell | Controlled oxidation products | Room temperature | Variable |

| Photocatalytic oxidation | UV light, photocatalyst | Partial oxidation products | Room temperature to 60 | Moderate to high |

Nucleophilic Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid functionality of 2,3-dimethylpentanoic acid serves as an electrophilic center for nucleophilic substitution reactions, with the carbonyl carbon being the primary site of attack [24] [25] [26]. The branched alkyl substituents influence the reaction kinetics and mechanisms through both steric and electronic effects.

Mechanistic Pathways and Stereochemistry

Nucleophilic substitution at the carboxylic acid group proceeds through well-established mechanistic pathways that depend on the nature of the nucleophile and reaction conditions [24] [25]. Primary alcohols typically react through bimolecular SN2 mechanisms, characterized by inversion of configuration at the reaction center and activation energies ranging from 45-60 kJ/mol.

Secondary alcohols demonstrate reduced reactivity due to increased steric hindrance, proceeding through slower SN2 pathways with activation energies of 55-75 kJ/mol [24]. The relative reaction rates are reduced to 0.3-0.6 compared to primary alcohols, reflecting the increased energy barriers associated with the sterically demanding transition states.

Tertiary alcohols exhibit fundamentally different reactivity patterns, often proceeding through unimolecular SN1 mechanisms [27] [24]. These reactions are characterized by formation of carbocation intermediates and result in racemization of stereochemical centers. The activation energies are typically lower (35-50 kJ/mol) due to the stability of tertiary carbocations, but overall reaction rates remain slow (0.1-0.3 relative to primary alcohols) due to steric accessibility limitations.

Nucleophile-Dependent Reactivity Patterns

Amine nucleophiles demonstrate enhanced reactivity compared to alcohols, with relative rates 2-5 times faster than primary alcohols [24] [25]. This enhanced reactivity stems from the increased nucleophilicity of nitrogen compared to oxygen, resulting in lower activation energies (40-55 kJ/mol) and more favorable kinetic profiles. The reactions proceed through SN2 mechanisms with inversion of stereochemistry.

Thiol nucleophiles exhibit the highest reactivity among common nucleophiles, with relative rates 10-20 times faster than primary alcohols [24]. The enhanced nucleophilicity of sulfur, combined with its polarizability, facilitates rapid nucleophilic attack with activation energies of 35-50 kJ/mol. These reactions proceed exclusively through SN2 mechanisms with complete inversion of stereochemistry.

The enhanced reactivity of sulfur and nitrogen nucleophiles compared to oxygen reflects the fundamental differences in their electronic properties and orbital characteristics [24]. The larger atomic radii and increased polarizability of these heteroatoms facilitate more effective orbital overlap in the transition state, reducing activation barriers and accelerating reaction rates.

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the kinetics and selectivity of nucleophilic substitution reactions [24] [25]. Polar aprotic solvents such as dimethyl sulfoxide enhance the nucleophilicity of anionic nucleophiles by reducing ion-pairing effects, leading to increased reaction rates. These solvents stabilize the transition state without strongly solvating the nucleophile, maintaining its reactivity.

Polar protic solvents such as alcohols and water demonstrate different effects, often reducing the nucleophilicity of anionic species through hydrogen bonding interactions [24]. However, these solvents can facilitate reactions involving neutral nucleophiles by stabilizing charged intermediates and transition states through specific solvation effects.

Temperature effects follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [24]. However, elevated temperatures can also promote competing elimination reactions, particularly with secondary and tertiary substrates. Optimal temperature selection requires balancing reaction rate enhancement with selectivity maintenance.

Table 3: Nucleophilic Substitution Reaction Parameters at Carboxylic Acid Group

| Nucleophile Type | Reaction Mechanism | Activation Energy (kJ/mol) | Relative Rate | Stereochemical Outcome |

|---|---|---|---|---|

| Primary alcohols | SN2 | 45-60 | 1.0 | Inversion |

| Secondary alcohols | SN2 (slower) | 55-75 | 0.3-0.6 | Inversion |

| Tertiary alcohols | SN1 | 35-50 | 0.1-0.3 | Racemization |

| Amines | SN2 | 40-55 | 2.0-5.0 | Inversion |

| Thiols | SN2 | 35-50 | 10-20 | Inversion |

Thermal Decomposition Patterns and Stability Profiles

The thermal stability and decomposition behavior of 2,3-dimethylpentanoic acid follows patterns characteristic of branched aliphatic carboxylic acids, with specific temperature-dependent transformations that reflect the molecular structure and bonding characteristics [3] [4] [28]. Understanding these thermal properties is crucial for determining storage conditions, processing parameters, and degradation pathways.

Temperature-Dependent Stability Ranges

At ambient temperatures ranging from 25-100°C, 2,3-dimethylpentanoic acid demonstrates excellent thermal stability with negligible decomposition and weight loss typically below 2% [29] [30]. The compound maintains its structural integrity under these conditions, making it suitable for routine handling and storage applications. The stability in this temperature range reflects the strong covalent bonding within the molecular framework and the absence of thermodynamically favorable decomposition pathways.

In the intermediate temperature range of 100-200°C, the compound continues to exhibit good stability with only minor dehydration processes occurring [29] [31]. Weight loss remains low at 2-5%, and decomposition rates are very slow. This stability range encompasses many industrial processing conditions, indicating the compound's suitability for elevated temperature applications.

As temperatures increase to 200-300°C, 2,3-dimethylpentanoic acid begins to show moderate stability with the onset of decarboxylation reactions [31] [32]. Weight loss increases to 5-15%, and decomposition rates transition from very slow to slow. The primary decomposition products in this range include carbon dioxide and various hydrocarbon fragments resulting from decarboxylation processes.

High-Temperature Decomposition Mechanisms

At temperatures of 300-400°C, significant decomposition begins to occur with weight losses of 15-40% and moderate decomposition rates [3] [4]. The primary mechanism involves decarboxylation, where the carboxyl group is eliminated as carbon dioxide, leaving behind hydrocarbon radicals that can undergo further transformations. This temperature range represents the threshold for substantial structural breakdown.

The decarboxylation process follows a concerted mechanism involving the formation of a cyclic transition state [4] [28]. The carboxylate plane tilts toward the surface (in heterogeneous systems) or undergoes intramolecular rearrangement to eliminate carbon dioxide and deposit a hydrocarbon fragment. The branched structure influences this process by affecting the stability of the resulting radical intermediates.

At temperatures exceeding 400-500°C, complete decomposition occurs with weight losses of 40-80% and fast decomposition rates [3] [33]. The products at these temperatures include carbon dioxide, water, carbon monoxide, and various low molecular weight hydrocarbons resulting from extensive fragmentation of the carbon skeleton. The decomposition becomes essentially complete, representing total molecular breakdown.

Mechanistic Insights and Kinetic Parameters

The thermal decomposition of carboxylic acids on metallic surfaces, such as copper, occurs between approximately 500-650 K (227-377°C) [3] [4] [28]. The mechanism involves initial formation of strongly bound carboxylates upon adsorption, followed by thermal decomposition through tilting of the carboxylate plane toward the surface to eliminate carbon dioxide.

The decomposition kinetics follow first-order behavior with respect to the carboxylic acid concentration [34] [32]. Activation energies for thermal decomposition typically range from 150-250 kJ/mol, depending on the specific molecular structure and environmental conditions. The branched nature of 2,3-dimethylpentanoic acid influences these parameters by affecting the stability of intermediate species.

Autocatalytic effects have been observed in some carboxylic acid decomposition reactions, where decomposition products accelerate further breakdown [31]. This phenomenon can lead to more rapid decomposition once the process is initiated, emphasizing the importance of temperature control in processing and storage applications.

Stability Enhancement and Protective Measures

The thermal stability of 2,3-dimethylpentanoic acid can be enhanced through various approaches including antioxidant addition, inert atmosphere storage, and temperature control [35] [30]. Antioxidants prevent oxidative degradation pathways that can initiate thermal decomposition at lower temperatures.

Inert atmosphere storage using nitrogen or argon prevents oxygen-mediated degradation processes and extends the useful temperature range for the compound [30]. This approach is particularly important for applications requiring elevated temperature processing or long-term storage under challenging conditions.

The presence of metal ions can catalyze decomposition reactions, making metal chelation an important consideration for stability enhancement [31] [32]. Chelating agents can sequester catalytic metal species and prevent their participation in decomposition pathways.

Table 4: Thermal Decomposition and Stability Profile

| Temperature Range (°C) | Stability | Weight Loss (%) | Primary Products | Decomposition Rate |

|---|---|---|---|---|

| 25-100 | Stable | 0-2 | No decomposition | Negligible |

| 100-200 | Stable | 2-5 | Minor dehydration | Very slow |

| 200-300 | Moderate stability | 5-15 | Decarboxylation products | Slow |

| 300-400 | Decomposition begins | 15-40 | CO2, hydrocarbons | Moderate |

| 400-500 | Significant decomposition | 40-80 | Complete decomposition | Fast |